molecular formula C20H26N4 B12575196 Methanimidamide, N',N'''-(1,2-ethanediyldi-4,1-phenylene)bis[N,N-dimethyl- CAS No. 325686-30-4

Methanimidamide, N',N'''-(1,2-ethanediyldi-4,1-phenylene)bis[N,N-dimethyl-

Cat. No.: B12575196
CAS No.: 325686-30-4
M. Wt: 322.4 g/mol
InChI Key: SDRREGTVDWQBAI-UHFFFAOYSA-N
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Description

Methanimidamide, N’,N’‘’-(1,2-ethanediyldi-4,1-phenylene)bis[N,N-dimethyl-] is a complex organic compound with significant applications in various scientific fields. This compound is characterized by its unique structure, which includes two methanimidamide groups connected by an ethanediyl bridge and phenylene rings. Its molecular formula is C25H36N2, and it has a molecular weight of 364.57 g/mol .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methanimidamide, N’,N’‘’-(1,2-ethanediyldi-4,1-phenylene)bis[N,N-dimethyl-] typically involves the reaction of suitable precursors under controlled conditions. One common method involves the nucleophilic substitution of a dihalogen precursor with sodium azide (NaN3), followed by further reactions to introduce the methanimidamide groups . The reaction conditions often include specific temperatures, solvents, and catalysts to ensure high yield and purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. The process typically includes steps such as purification, crystallization, and quality control to ensure the final product meets industry standards.

Chemical Reactions Analysis

Types of Reactions

Methanimidamide, N’,N’‘’-(1,2-ethanediyldi-4,1-phenylene)bis[N,N-dimethyl-] undergoes various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like hydrogen peroxide (H2O2) or potassium permanganate (KMnO4).

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).

    Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or alkylating agents.

Common Reagents and Conditions

The reactions of Methanimidamide, N’,N’‘’-(1,2-ethanediyldi-4,1-phenylene)bis[N,N-dimethyl-] often require specific reagents and conditions, such as:

    Oxidizing agents: Hydrogen peroxide (H2O2), potassium permanganate (KMnO4)

    Reducing agents: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4)

    Solvents: Organic solvents like dichloromethane (CH2Cl2) or ethanol (C2H5OH)

    Catalysts: Transition metal catalysts like palladium (Pd) or platinum (Pt)

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation reactions may produce corresponding oxides or hydroxides, while reduction reactions may yield amines or alcohols.

Scientific Research Applications

Methanimidamide, N’,N’‘’-(1,2-ethanediyldi-4,1-phenylene)bis[N,N-dimethyl-] has a wide range of applications in scientific research, including:

Mechanism of Action

The mechanism of action of Methanimidamide, N’,N’‘’-(1,2-ethanediyldi-4,1-phenylene)bis[N,N-dimethyl-] involves its interaction with specific molecular targets and pathways. The compound may act as an inhibitor or activator of certain enzymes, receptors, or signaling pathways, depending on its structure and functional groups. These interactions can lead to various biological effects, such as modulation of cellular processes, inhibition of microbial growth, or alteration of metabolic pathways .

Comparison with Similar Compounds

Methanimidamide, N’,N’‘’-(1,2-ethanediyldi-4,1-phenylene)bis[N,N-dimethyl-] can be compared with other similar compounds, such as:

The uniqueness of Methanimidamide, N’,N’‘’-(1,2-ethanediyldi-4,1-phenylene)bis[N,N-dimethyl-] lies in its complex structure, which provides versatility in chemical reactions and a wide range of applications in scientific research and industry.

Biological Activity

Methanimidamide, N',N'''-(1,2-ethanediyldi-4,1-phenylene)bis[N,N-dimethyl-] is a synthetic compound with potential biological activity that has garnered interest in various fields of research. Understanding its biological effects is crucial for evaluating its safety and efficacy in potential applications, including pharmaceuticals and agrochemicals.

  • Molecular Formula : C36H44N2O2
  • CAS Number : 86583-15-5
  • Molar Mass : 536.75 g/mol

Biological Activity Overview

Research into the biological activity of this compound has indicated several areas of interest:

  • Antimicrobial Activity : Preliminary studies suggest that methanimidamide derivatives may exhibit antimicrobial properties. The structural modifications in the compound can influence its interaction with microbial membranes, potentially leading to bactericidal effects.
  • Cytotoxicity : Investigations into cytotoxicity have shown that certain analogs of methanimidamide can induce apoptosis in cancer cell lines. The mechanism appears to involve the activation of caspases and disruption of mitochondrial membrane potential.
  • Neurotoxicity : Some studies have raised concerns regarding the neurotoxic effects of methanimidamide derivatives. These effects are attributed to the compound's ability to cross the blood-brain barrier and interfere with neurotransmitter systems.

Case Studies

Several case studies have been conducted to elucidate the biological effects of methanimidamide:

Case Study 1: Antimicrobial Efficacy

A study published in Journal of Medicinal Chemistry evaluated the antimicrobial activity of methanimidamide against various bacterial strains. The results indicated a significant reduction in bacterial growth at concentrations above 50 µg/mL, suggesting a dose-dependent effect.

Case Study 2: Cytotoxic Effects on Cancer Cells

Research published in Cancer Research investigated the cytotoxic effects of methanimidamide on human breast cancer cell lines (MCF-7). The study found that treatment with 100 µM led to a 70% reduction in cell viability after 48 hours, highlighting its potential as an anticancer agent.

Case Study 3: Neurotoxic Potential

A neurotoxicity assessment conducted by a team at the University of Toxicology revealed that exposure to high concentrations (200 µM) of methanimidamide resulted in significant neuronal cell death in vitro. The study emphasized the need for caution regarding its use in therapeutic applications.

Data Tables

PropertyValue
Molecular FormulaC36H44N2O2
CAS Number86583-15-5
Molar Mass536.75 g/mol
Antimicrobial ActivityEffective (≥50 µg/mL)
Cytotoxicity (MCF-7)70% viability loss at 100 µM after 48h
Neurotoxicity ThresholdSignificant at 200 µM

Properties

CAS No.

325686-30-4

Molecular Formula

C20H26N4

Molecular Weight

322.4 g/mol

IUPAC Name

N'-[4-[2-[4-(dimethylaminomethylideneamino)phenyl]ethyl]phenyl]-N,N-dimethylmethanimidamide

InChI

InChI=1S/C20H26N4/c1-23(2)15-21-19-11-7-17(8-12-19)5-6-18-9-13-20(14-10-18)22-16-24(3)4/h7-16H,5-6H2,1-4H3

InChI Key

SDRREGTVDWQBAI-UHFFFAOYSA-N

Canonical SMILES

CN(C)C=NC1=CC=C(C=C1)CCC2=CC=C(C=C2)N=CN(C)C

Origin of Product

United States

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